N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine
Description
N-(4-Methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine is a heterocyclic compound featuring a pteridine core substituted at position 4 with a morpholine group and at position 2 with a 4-methoxybenzylamine moiety. The morpholine substituent may enhance solubility, while the 4-methoxybenzyl group contributes to lipophilicity and pharmacokinetic stability.
Properties
Molecular Formula |
C18H20N6O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-morpholin-4-ylpteridin-2-amine |
InChI |
InChI=1S/C18H20N6O2/c1-25-14-4-2-13(3-5-14)12-21-18-22-16-15(19-6-7-20-16)17(23-18)24-8-10-26-11-9-24/h2-7H,8-12H2,1H3,(H,20,21,22,23) |
InChI Key |
LOGVITFOMMWYTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=NC=CN=C3C(=N2)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate starting materials such as 2,4,5-triaminopyrimidine with formic acid or formamide.
Introduction of the 4-morpholinyl group: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced to the pteridine core.
Attachment of the 4-methoxybenzyl group: This can be done through reductive amination or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-(morpholin-4-yl)pteridin-2-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The compound’s structural analogues can be categorized based on core scaffolds, substituent patterns, and functional groups. Below is a detailed comparison using examples identified in the provided evidence.
Core Scaffold Variations
Pteridine vs. Quinoline Derivatives
- Target Compound : Pteridine core with direct morpholine substitution at position 4.
- Example 173 (): Quinoline core substituted with a 4-(morpholin-4-yl)but-2-enamide side chain at position 6 . Implications: Quinoline’s planar structure may facilitate π-π stacking in biological targets, whereas the pteridine core’s fused rings could introduce steric hindrance or altered hydrogen-bonding capacity.
Benzylamine Derivatives
- N-Methyl-N-[4-(2-Morpholin-4-ylethoxy)Benzyl]Amine (): Benzylamine core with a morpholine-ethoxy group at position 4 and N-methylation .
Substituent Analysis
Morpholine Positioning
- Target Compound : Morpholine directly attached to the pteridine ring.
- Example 173 () : Morpholine incorporated into a flexible butenamide chain .
- Implications : Direct attachment may restrict conformational freedom, enhancing binding specificity, whereas a side chain could improve solubility but reduce potency.
Aromatic Substituents
- Target Compound : 4-Methoxybenzyl group.
- Fluorobenzyl-Pyrrolidine () : 4-Fluorobenzyl substituent .
- Implications : Methoxy groups increase electron density and lipophilicity compared to fluoro substituents, which are smaller and more electronegative. This difference may influence metabolic stability and membrane permeability.
Data Tables: Structural and Hypothetical Property Comparison
Table 1. Core Scaffold and Substituent Profiles
*LogP values estimated using fragment-based methods (e.g., Moriguchi’s method).
Table 2. Functional Group Impact
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